molecular formula C28H36N2O4 B265372 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

カタログ番号 B265372
分子量: 464.6 g/mol
InChIキー: WLZYBZFBLFPJQA-WJTDDFOZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications. This compound has shown promise in the treatment of various types of cancers, including lymphoma and leukemia.

作用機序

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one acts as a selective and potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key component of the B-cell receptor signaling pathway. This pathway plays a crucial role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the development of various types of B-cell malignancies. By inhibiting BTK, 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one disrupts this pathway and induces apoptosis in cancer cells.
Biochemical and physiological effects:
5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have potent inhibitory effects on B-cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of various types of cancer cells. In addition, 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have favorable pharmacokinetic properties and good oral bioavailability, making it a promising candidate for further development as a therapeutic agent.

実験室実験の利点と制限

One of the main advantages of 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is its potent inhibitory effects on B-cell receptor signaling, which makes it a promising candidate for the treatment of various types of B-cell malignancies. In addition, 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has good oral bioavailability and favorable pharmacokinetic properties, which make it a suitable candidate for further development as a therapeutic agent.
One of the limitations of 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is its potential toxicity, which has been observed in preclinical studies. Further studies are needed to determine the optimal dosage and treatment regimen for this compound to minimize its toxicity while maximizing its therapeutic potential.

将来の方向性

There are several future directions for the development of 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one as a therapeutic agent. One direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the exploration of its potential synergistic effects with other therapeutic agents, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal patient population for this compound and to evaluate its long-term safety and efficacy in clinical trials.

合成法

The synthesis of 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 4-tert-butylphenylboronic acid with 4-methoxybenzoyl chloride, followed by the reaction of the resulting intermediate with 1,2-bis(diethylamino)ethane and 3-hydroxy-4-(trifluoromethyl)benzaldehyde. The final product is obtained through the reaction of the intermediate with ethyl chloroformate and sodium hydride.

科学的研究の応用

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to have potent inhibitory effects on B-cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies. 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the growth of various types of cancer cells, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma.

特性

製品名

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

分子式

C28H36N2O4

分子量

464.6 g/mol

IUPAC名

(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O4/c1-7-29(8-2)17-18-30-24(19-9-13-21(14-10-19)28(3,4)5)23(26(32)27(30)33)25(31)20-11-15-22(34-6)16-12-20/h9-16,24,31H,7-8,17-18H2,1-6H3/b25-23+

InChIキー

WLZYBZFBLFPJQA-WJTDDFOZSA-N

異性体SMILES

CC[NH+](CC)CCN1C(/C(=C(/C2=CC=C(C=C2)OC)\[O-])/C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

SMILES

CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

正規SMILES

CC[NH+](CC)CCN1C(C(=C(C2=CC=C(C=C2)OC)[O-])C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。